4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid involves the use of triphosgene as a reagent. Triphosgene reacts with D(-)-2-[(4-ethyl-2,3-dioxo-1-piperazineyl)-carbonylamino]-2-(4-hydroxyphenyl)acetic acid in methylene dichloride at 0-5°C in the presence of triethylamine. This method is advantageous due to its mild conditions and clean process.
Industrial Production Methods: In industrial settings, the compound is synthesized using di-(trichloromethyl) carbonate as a formyl chloridizing reagent, trimethyl chlorosilane as an activator and protectant, and triethylamine as an acid-binding agent and catalyst . The reaction is carried out with the addition of crystallizing agents such as n-hexane, petroleum ether, hexamethyl disiloxane, dipropyl ether, and cyclohexane to separate out the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution: It is commonly used in substitution reactions to form derivatives such as amino (thienyl)benzamide derivatives, which are used as histone deacetylase inhibitors with antitumor activity.
Common Reagents and Conditions:
Triphosgene: Used in the synthesis process under mild conditions.
Triethylamine: Acts as an acid-binding agent and catalyst.
Major Products Formed:
Cefbuperazone: A second-generation cephalosporin antibiotic.
Histone Deacetylase Inhibitors: Amino (thienyl)benzamide derivatives with antitumor activity.
Scientific Research Applications
4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various chemical intermediates and derivatives.
Biology: Plays a role in the biosynthesis of antibiotics such as cefoperazone.
Medicine: Integral in the development of pharmaceutical compounds, particularly antibiotics.
Industry: Utilized in the production of piperazine penicillin and other pharmaceutical intermediates.
Mechanism of Action
Comparison with Similar Compounds
4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride: A closely related compound used in similar applications.
®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid: Another derivative with similar structural features.
Uniqueness: 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid is unique due to its specific role in the synthesis of piperazine penicillin and cefoperazone, making it a valuable intermediate in pharmaceutical manufacturing .
Properties
IUPAC Name |
4-ethyl-2,3-dioxopiperazine-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-2-8-3-4-9(7(12)13)6(11)5(8)10/h2-4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMQZDXXLWKXEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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